

# 4-Ethylmethcathinone: A Technical Overview of its Physical and Chemical Characteristics

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## Compound of Interest

Compound Name:	4-Ethylmethcathinone Hydrochloride
Cat. No.:	B594116

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## Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant belonging to the cathinone class of psychoactive substances. Structurally, it is an analog of methcathinone and is closely related to other designer drugs such as mephedrone (4-methylmethcathinone) and 4-methylethcathinone (4-MEC). As a novel psychoactive substance (NPS), a comprehensive understanding of its physical, chemical, and pharmacological properties is essential for the scientific and medical communities. This technical guide provides an in-depth summary of the known characteristics of 4-EMC, methodologies for its analysis, and its mechanism of action.

## Chemical and Physical Properties

4-Ethylmethcathinone is characterized by a phenethylamine core with a ketone group at the beta position and an ethyl group on the phenyl ring at the para-position. It is typically encountered as a hydrochloride salt, which is a white powder.

## Identification and Nomenclature

Property	Value	Citation
IUPAC Name	1-(4-ethylphenyl)-2-(methylamino)propan-1-one	<a href="#">[1]</a>
Common Synonyms	4-EMC	<a href="#">[1]</a>
CAS Number	1225622-14-9 (for base)	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO	<a href="#">[1]</a>
InChIKey	FUYPDKFWOHBUTTUHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Ethylmethcathinone and its hydrochloride salt.

Property	4-EMC (Base)	4-EMC (HCl Salt)	Citation
Molecular Weight	191.27 g/mol	227.7 g/mol	<a href="#">[1]</a>
Appearance	Not Determined	White powder	<a href="#">[1]</a>
Melting Point	Not Determined	182.2 °C	<a href="#">[1]</a>
Solubility	Not Determined	DMF: 1 mg/ml DMSO: 2.5 mg/ml Ethanol: 5 mg/ml PBS (pH 7.2): 10 mg/ml	<a href="#">[2]</a>
UVmax	Not Determined	260 nm	<a href="#">[2]</a>

## Spectroscopic and Analytical Data

The unequivocal identification of 4-EMC in seized materials or biological samples relies on various analytical techniques. Below are the key spectroscopic data and the experimental protocols used for their acquisition.

## Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of synthetic cathinones. The electron ionization (EI) mass spectrum of 4-EMC is characterized by specific fragmentation patterns.

Technique	Key Fragments (m/z)
GC-MS (EI)	191 (M+), 176, 160, 147, 133, 119, 91, 77, 58 (base peak)

A common protocol involves the use of a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

- Sample Preparation: A dilute solution of the analyte in a suitable organic solvent (e.g., methanol).
- GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping up to 300°C at a rate of 20°C/minute, and holding for 5 minutes.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or ion trap mass analyzer scanning a mass range of m/z 40-550.

## Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

- Instrument: An FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid sample (HCl salt) is placed directly on the ATR crystal.
- Data Acquisition: Typically, 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is used to determine the structure of the molecule by identifying the chemical environment of the hydrogen atoms.

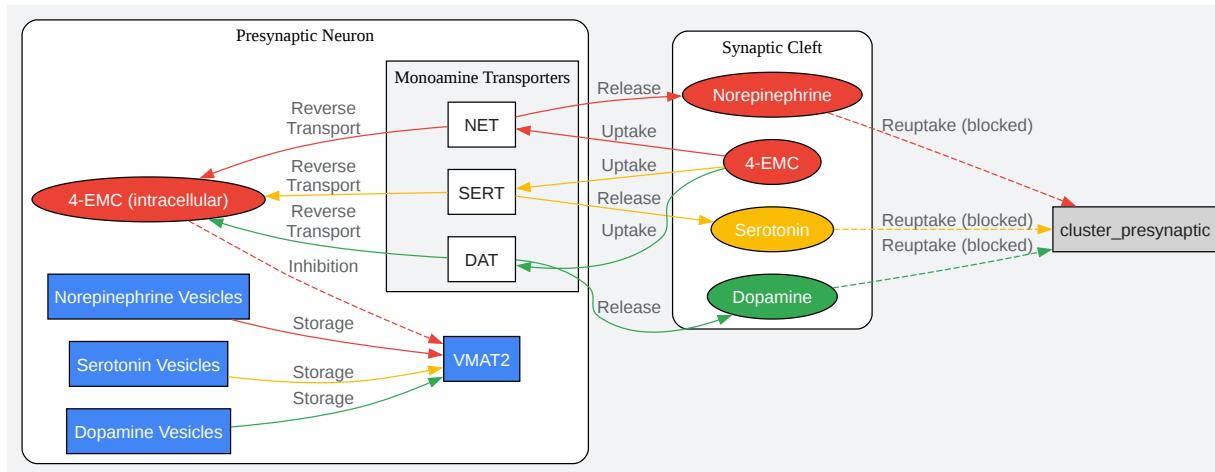
- Sample Preparation: The analyte is dissolved in a deuterated solvent, such as deuterium oxide ( $\text{D}_2\text{O}$ ), to a concentration of approximately 10 mg/mL. An internal standard like trimethylsilylpropanoic acid (TSP) is added for chemical shift referencing (0 ppm).
- Instrument: A 400 MHz NMR spectrometer.
- Parameters: The spectral width is set to encompass a range from approximately -3 ppm to 13 ppm. A  $90^\circ$  pulse angle is used with a relaxation delay of 45 seconds between pulses to ensure quantitative accuracy.[\[1\]](#)

## Pharmacological Characteristics

### Mechanism of Action

Like other synthetic cathinones, 4-EMC's primary mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain.[\[3\]](#) It interacts with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[\[4\]](#) These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. 4-EMC acts as a monoamine transporter substrate, leading to the release of these neurotransmitters.[\[4\]](#)[\[5\]](#)

The interaction profile of 4-EMC with these transporters determines its specific psychostimulant and entactogenic effects. The para-ethyl substitution on the phenyl ring enhances its serotonergic properties compared to unsubstituted cathinone.[\[4\]](#)



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Caption: Mechanism of 4-EMC at the presynaptic terminal.

## Monoamine Transporter Affinity

Quantitative data on the interaction of 4-EMC with human monoamine transporters reveal its potency as an uptake inhibitor. The  $IC_{50}$  values represent the concentration of the drug required to inhibit 50% of the transporter activity.

Transporter	IC <sub>50</sub> (nM)	Citation
Dopamine Transporter (DAT)	480 ± 90	[4]
Norepinephrine Transporter (NET)	180 ± 10	[4]
Serotonin Transporter (SERT)	660 ± 100	[4]

These values indicate that 4-EMC is most potent at inhibiting the norepinephrine transporter, followed by the dopamine and serotonin transporters. Furthermore, studies have shown that 4-EMC acts as a releasing agent for norepinephrine, dopamine, and serotonin.[4]

## In Vitro Metabolism

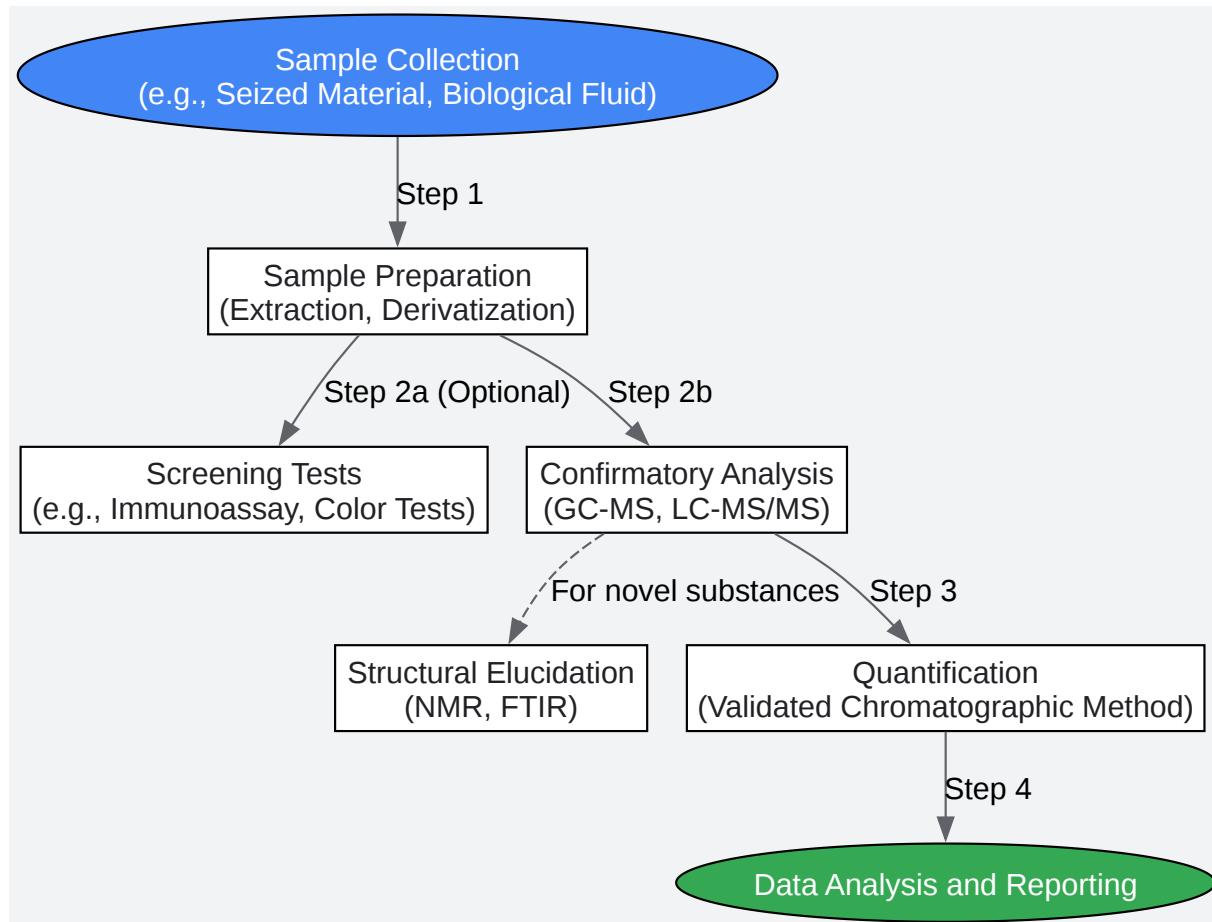
Specific in vitro metabolism studies for 4-Ethylmethcathinone are not extensively documented in the current literature. However, based on the known metabolic pathways of structurally similar synthetic cathinones, the metabolism of 4-EMC is expected to proceed through several key transformations. These metabolic studies are typically conducted using human liver microsomes or hepatocytes.[6][7]

The anticipated metabolic pathways for 4-EMC include:

- N-demethylation: Removal of the methyl group from the nitrogen atom.
- $\beta$ -keto reduction: Reduction of the ketone group to a hydroxyl group.
- Hydroxylation of the ethyl group: Addition of a hydroxyl group to the ethyl side chain on the phenyl ring.
- Oxidation of the ethyl group: Further oxidation of the hydroxylated ethyl group to a carboxylic acid.
- Phase II conjugation: Glucuronidation or sulfation of the hydroxylated metabolites.

## Analytical Workflow

The identification and quantification of 4-EMC in a sample typically follow a multi-step analytical workflow.



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Caption: General analytical workflow for 4-EMC identification.

## Conclusion

4-Ethylmethcathinone is a potent psychostimulant that primarily acts as a releasing agent at monoamine transporters, with a preference for the norepinephrine transporter. Its physical and chemical properties have been characterized, allowing for its identification using standard analytical techniques such as GC-MS, FTIR, and NMR. While its general mechanism of action

is understood, further research is needed to fully elucidate its metabolic fate and long-term pharmacological effects. The data presented in this guide serves as a foundational resource for professionals engaged in the research, analysis, and development of therapeutic strategies related to synthetic cathinones.

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